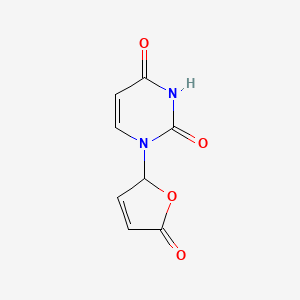

1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione

Description

Properties

CAS No. |

41473-41-0 |

|---|---|

Molecular Formula |

C8H6N2O4 |

Molecular Weight |

194.14 g/mol |

IUPAC Name |

1-(5-oxo-2H-furan-2-yl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H6N2O4/c11-5-3-4-10(8(13)9-5)6-1-2-7(12)14-6/h1-4,6H,(H,9,11,13) |

InChI Key |

MPQWBCZDNGLEMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)OC1N2C=CC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis

The typical synthetic route involves:

- Condensation reactions between appropriate pyrimidine precursors (such as uracil derivatives) and dihydrofuran or its precursors.

- Cyclization steps to close the dihydrofuran ring onto the pyrimidine core.

- Use of selective catalysts to promote ring formation and control stereochemistry.

These steps are often performed sequentially or in one-pot multicomponent reactions to improve efficiency and yield.

One-Pot Multicomponent Reactions with Hybrid Catalysts

Recent advances have employed one-pot multicomponent reactions using hybrid catalysts, including:

- Organocatalysts

- Metal catalysts (heterogeneous and homogeneous)

- Ionic liquid catalysts

- Nanocatalysts

- Green solvents or catalyst-/solvent-free conditions

These methods facilitate the formation of fused pyrimidine-dihydrofuran systems with high diastereoselectivity and yield, while being environmentally friendly and operationally simple.

Detailed Preparation Methods

Condensation and Cyclization Strategy

A common approach starts with the condensation of uracil or substituted pyrimidine-2,4-dione with a 2,3-dihydrofuran derivative under acidic or catalytic conditions. This is followed by cyclization to form the 5-oxo-2,5-dihydrofuran ring fused to the pyrimidine.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Condensation | Uracil derivative + 2,3-dihydrofuran, acid catalyst (e.g., p-toluenesulfonic acid) | Formation of intermediate adduct | Acid catalysis promotes nucleophilic attack and ring closure |

| 2. Cyclization | Heating or reflux in solvent (DMF, acetonitrile) | Formation of fused dihydrofuran-pyrimidine ring | High diastereoselectivity observed; stereochemistry controlled by catalyst and solvent |

| 3. Purification | Column chromatography or recrystallization | Pure 1-(5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4-dione | Yields vary depending on substituents and conditions |

This method benefits from readily available starting materials and moderate reaction times but may require optimization for yield and stereoselectivity.

One-Pot Multicomponent Reaction Using Hybrid Catalysts

A more advanced and efficient method involves a one-pot reaction combining:

- Aromatic aldehydes

- Urea or thiourea

- 2,3-dihydrofuran or tetrahydrofuran derivatives

in the presence of hybrid catalysts such as organocatalysts or metal catalysts.

| Catalyst Type | Reaction Conditions | Advantages | Yield & Selectivity |

|---|---|---|---|

| Organocatalysts (e.g., p-TSA) | Reflux in DMF/CH3CN, 60 °C | Metal-free, environmentally friendly, high diastereoselectivity (>19:1) | Moderate to high yields; stereoselective formation of cis-isomers |

| Metal catalysts (heterogeneous/homogeneous) | Mild heating, solvent varies | Enhanced reaction rates, catalyst recyclability | High yields, good stereocontrol |

| Ionic liquid catalysts | Room temperature to reflux | Green solvent properties, catalyst reuse | Comparable yields, simplified workup |

| Nanocatalysts | Mild conditions, short reaction times | High surface area, efficient catalysis | High yields, potential for scale-up |

This approach allows the synthesis of a combinatorial library of pyrimidine derivatives with fused dihydrofuran rings, facilitating medicinal chemistry applications.

Green Solvent and Catalyst-Free Methods

Some protocols have explored green solvents or catalyst-free conditions to minimize environmental impact. These methods typically involve longer reaction times and may yield lower product amounts but are valuable for sustainable chemistry.

Research Findings and Optimization Parameters

- Electronic Effects: Substituents on the pyrimidine or aldehyde precursors influence reactivity. Electron-releasing groups enhance reaction rates and yields compared to electron-withdrawing groups.

- Stereoselectivity: The choice of catalyst and solvent critically affects the diastereoselectivity, often favoring the cis-isomer with three consecutive chiral centers.

- Reaction Time: One-pot methods reduce total synthesis time compared to stepwise approaches but may require fine-tuning of catalyst loading and temperature.

- Catalyst Recyclability: Hybrid catalysts, especially nanocatalysts and ionic liquids, can be recovered and reused without significant loss of activity, improving cost-effectiveness.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Conditions | Yield | Selectivity | Notes |

|---|---|---|---|---|---|---|

| Stepwise Condensation & Cyclization | Uracil derivative + 2,3-dihydrofuran | Acid catalyst (p-TSA) | Reflux in DMF/CH3CN, 60 °C | Moderate to high | High diastereoselectivity | Requires purification steps |

| One-Pot Multicomponent Reaction | Aromatic aldehyde + urea + dihydrofuran | Organocatalysts, metal catalysts, ionic liquids | Mild heating, solvent varies | High | >19:1 cis-selectivity | Environmentally friendly, scalable |

| Green Solvent / Catalyst-Free | Same as above | None or green solvents | Longer reaction times | Lower | Moderate | Sustainable but less efficient |

Chemical Reactions Analysis

Types of Reactions: 1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a pyrimidine ring linked to a dihydrofuran moiety. It is a pyrimidine derivative known for diverse biological activities and medicinal chemistry applications.

Chemical Properties and Reactions

The chemical behavior of this compound is influenced by its functional groups. Key reactions include those typical of pyrimidine derivatives.

Potential Applications

The unique structural features of this compound make it valuable in various fields:

- Antimalarial Activity: This compound shows potential antimalarial activity against Plasmodium falciparum, the causative agent of malaria. Modifications to the hydrophobic groups of similar compounds can significantly influence their inhibitory potency against PfDHODH (dihydroorotate dehydrogenase), an enzyme crucial for the survival of the parasite.

- Medicinal Chemistry: Due to its pyrimidine core and 5-oxo-2,5-dihydrofuran substituent, this compound is used in medicinal chemistry. Pyrimidine derivatives are known for their diverse biological activities.

- Synthesis: The synthesis of this compound typically involves multi-step organic reactions.

Mechanism of Action

The mechanism of action of 1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors to elicit a cellular response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares 1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione with structurally related pyrimidine-2,4-dione derivatives:

Key Research Findings

Substituent Impact on Bioactivity :

- The hydroxymethyl group in stavudine is critical for its anti-HIV activity, enabling phosphorylation and incorporation into viral DNA . In contrast, the 5-oxo group in the target compound may reduce metabolic stability or alter binding affinity due to increased electron-withdrawing effects.

- Methyl substituents on the pyrimidine ring (e.g., stavudine) enhance lipophilicity and bioavailability, whereas unsubstituted analogs like the target compound may exhibit lower membrane permeability .

Synthetic Utility :

- Derivatives with dihydrofuran or tetrahydrofuran rings (e.g., stavudine, 2′-deoxyuridine) are typically synthesized via glycosylation or cyclization reactions . The target compound’s 5-oxo group suggests a possible synthesis route involving oxidation of a hydroxymethyl precursor.

Pharmaceutical Relevance: Stavudine and related analogs are tightly regulated as APIs or impurities (e.g., Impurity A(EP)), emphasizing the importance of structural precision in quality control .

Comparative Data Table: Physicochemical Properties

| Property | Target Compound | Stavudine | 2′-Deoxyuridine |

|---|---|---|---|

| Molecular Formula | C₉H₈N₂O₅ | C₁₀H₁₂N₂O₅ | C₉H₁₂N₂O₅ |

| Molecular Weight | ~224.17 (estimated) | 224.21 | 228.20 |

| Key Functional Groups | 5-Oxo-dihydrofuran | Hydroxymethyl-dihydrofuran | Hydroxymethyl-tetrahydrofuran |

| CAS Number | Not explicitly listed | 3056-17-5 | 951-78-0 |

| Reported Applications | Research intermediate | Anti-HIV drug | Biochemical studies |

Biological Activity

1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 41473-41-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6N2O4. The structure features a pyrimidine ring fused with a 5-oxo-dihydrofuran moiety, which contributes to its biological activity. The compound exhibits a molecular weight of approximately 194.14 g/mol and has been characterized using various spectroscopic methods including NMR and mass spectrometry.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method often includes the formation of the pyrimidine ring followed by the introduction of the furan moiety through cyclization reactions. Detailed synthetic pathways have been documented in the literature, emphasizing the importance of optimizing reaction conditions for yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance:

- Inhibition Studies : The compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate that it is more effective against Gram-positive bacteria due to differences in their cell wall structures .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 64 |

Antitumor Activity

In addition to its antibacterial properties, this compound has shown potential antitumor activity. Research has indicated that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at various phases .

Other Biological Activities

The compound has also been evaluated for:

- Antiviral Activity : Preliminary studies suggest efficacy against certain viral strains.

- Anti-inflammatory Effects : In vitro assays indicate that it may reduce inflammatory markers in cell cultures.

- Enzyme Inhibition : It has been identified as a potential inhibitor of various kinases involved in cellular signaling pathways related to cancer progression and inflammation .

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial effects of this compound against a panel of pathogens. Results showed that metal complexes of this compound exhibited enhanced antibacterial activity compared to its uncomplexed form .

- Antitumor Mechanism Investigation : Another research effort focused on understanding the molecular mechanisms behind its antitumor effects. The study utilized molecular docking techniques to predict interactions with target proteins involved in tumor growth .

Q & A

Q. What are the recommended synthetic routes for 1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione?

- Methodological Answer : The compound can be synthesized via nucleophilic ring-opening reactions. For example, chloromethylthiirane reacts with pyrimidine-2,4(1H,3H)-diones under basic conditions to yield thietane-substituted derivatives . Another route involves condensation of aldehydes with uracil in a 1:1 molar ratio using concentrated HCl as a catalyst at 70°C, producing bis(pyrimidine-2,4(1H,3H)-dione) derivatives . Optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) is critical to avoid side products.

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer : Use a combination of experimental and computational techniques:

- Experimental : X-ray crystallography for solid-state conformation, NMR (¹H/¹³C) for solution-phase structure, and IR spectroscopy for functional group analysis.

- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze electronic properties, frontier molecular orbitals, and electrostatic potential maps .

Q. What are the stability and optimal storage conditions for this compound?

- Methodological Answer : The compound is sensitive to heat, moisture, and oxidation. Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation . Purity (>95%) should be verified via HPLC before use. Avoid prolonged exposure to light, as photolytic decomposition is observed in related pyrimidine-diones .

Advanced Research Questions

Q. How can biological activity (e.g., antiviral or anticancer potential) be evaluated for this compound?

- Methodological Answer :

- In vitro assays : Test inhibition of HIV-1 capsid protein using fluorescence-based binding assays . For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and compare IC₅₀ values against controls.

- Drug delivery : Formulate hydrophobic-core PEGylated nanoparticles to enhance solubility and bioavailability, as demonstrated for similar uracil derivatives .

Q. What computational approaches are suitable for predicting interaction mechanisms with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to HIV-1 capsid protein or enzymes like DNA methyltransferases . MD simulations (GROMACS) over 100+ ns can assess stability of ligand-target complexes. QSAR models may correlate substituent effects (e.g., electronegative groups) with activity .

Q. How can contradictions in synthetic yields or product isolation be resolved?

- Methodological Answer :

- Optimization : Vary reaction parameters systematically (e.g., acid concentration, temperature) to minimize byproducts like bis(pyrimidine-diones) .

- Analytical tools : Use LC-MS to track intermediates and UPLC to isolate products. For challenging separations, employ preparative chromatography with C18 columns.

Q. What methodologies are used to study pharmacokinetic (PK) properties?

- Methodological Answer :

- In vivo PK : Administer the compound in rodent models and measure plasma concentration via LC-MS/MS. Calculate parameters like half-life (t₁/₂) and clearance (CL).

- In silico prediction : Use ADMET predictors (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier permeability .

Q. How can mechanistic insights into enzyme inhibition be validated experimentally?

- Methodological Answer :

- Kinetic assays : Perform steady-state inhibition assays (e.g., fluorogenic substrates for proteases) to determine inhibition constants (Kᵢ).

- Structural biology : Co-crystallize the compound with target enzymes (e.g., HIV-1 reverse transcriptase) to resolve binding modes via X-ray diffraction .

Q. What safety and toxicity assessments are required for preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.